Caspofungin acetate
Description
Historical Context of Echinocandin Discovery and Development
The history of echinocandin discovery traces back to the screening of natural products from fungal fermentation in the 1970s. This led to the identification of echinocandins as a new group of antifungals. wikipedia.org One of the early discoveries was echinocandin B in 1974, isolated in Switzerland. nih.govresearchgate.net However, early compounds like echinocandin B and cilofungin (B1669029) faced limitations, including toxicity issues related to hemolysis or the need for toxic co-solvents for administration. wikipedia.orgnih.gov
A key step in the development of this class was the discovery of pneumocandin B₀, a natural product from Glarea lozoyensis. nih.govtoku-e.com Semisynthetic modifications of natural echinocandins, particularly pneumocandin analogs, were found to retain antifungal activity while exhibiting lower toxicity. wikipedia.org This research pathway ultimately led to the development of caspofungin, micafungin (B1204384), and anidulafungin (B1665494), which were subsequently approved for clinical use. wikipedia.org Caspofungin acetate (B1210297) was the first echinocandin to receive approval from the U.S. Food and Drug Administration (FDA) in 2001. wikipedia.orgnih.govnih.govresearchgate.net
Several echinocandins have been developed, each with its own origin and characteristics:
| Echinocandin | Natural Product Precursor | Source Organism |
| Caspofungin | Pneumocandin B₀ | Glarea lozoyensis |
| Micafungin | FR901379 | Aspergillus nidulans |
| Anidulafungin | Echinocandin B | Aspergillus nidulans |
| Rezafungin |
Note: Information on the specific natural product precursor for Rezafungin was not explicitly found in the provided snippets, though it is also a semisynthetic echinocandin. wikipedia.orgclsi.org
Role of β-(1,3)-D-Glucan Synthase Inhibition as an Antifungal Strategy
Echinocandins exert their antifungal effect by targeting the fungal cell wall, a structure essential for fungal survival but absent in mammalian cells. patsnap.comnih.gov Their specific target is the enzyme β-(1,3)-D-glucan synthase. wikipedia.orgtoku-e.comnih.govclsi.orgoup.compatsnap.commdpi.comnih.gov This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a major polysaccharide component that provides structural integrity to the fungal cell wall. wikipedia.orgpatsnap.commdpi.comresearchgate.net
The inhibition of β-(1,3)-D-glucan synthase is non-competitive. wikipedia.orgnih.govoup.comnih.gov By blocking the synthesis of β-(1,3)-D-glucan, echinocandins disrupt the fungal cell wall, leading to osmotic instability and ultimately cell lysis. wikipedia.orgtoku-e.comlgmpharma.commims.comnih.gov This mechanism is distinct from other classes of antifungals that target the fungal cell membrane or intracellular processes. patsnap.com The catalytic subunit of the β-(1,3)-D-glucan synthase complex is an integral membrane protein encoded by the FKS gene family, which is conserved across various fungal species. mdpi.comresearchgate.neteurekaselect.com
The impact of β-(1,3)-D-glucan synthase inhibition varies depending on the fungal species. Echinocandins generally exhibit fungicidal activity against most Candida species, including those resistant to azoles, meaning they directly kill the fungal cells. wikipedia.orgnih.govpatsnap.comnih.govoup.com Against Aspergillus species, they typically exert a fungistatic effect, inhibiting growth and proliferation rather than outright killing. wikipedia.orgnih.govpatsnap.comnih.gov This difference is attributed to variations in fungal cell wall composition and susceptibility to the enzyme inhibition. patsnap.com
Scope and Significance of Caspofungin Acetate Research
This compound is a semisynthetic lipopeptide derived from a fermentation product of Glarea lozoyensis. toku-e.comoup.comnih.gov Its chemical structure is a cyclic hexapeptide with an N-linked acyl lipid side-chain. oup.com The molecular formula of this compound is C₅₂H₈₈N₁₀O₁₅ • 2C₂H₄O₂ and its molecular weight is approximately 1213.42 Da. toku-e.comclinisciences.comgenome.jpscbt.com It is supplied as a white to off-white powder. clinisciences.com
Research on this compound has focused on understanding its potent antifungal activity and its unique mechanism of action. Studies have demonstrated its activity against a range of yeasts and molds, including Candida and Aspergillus species. toku-e.comoup.com For instance, research has shown caspofungin to have low minimum inhibitory concentration (MIC) values for Candida albicans and Candida krusei. abcam.com
| Fungal Species | Caspofungin Activity |
| Candida species | Fungicidal |
| Aspergillus species | Fungistatic |
Research has also explored the effects of caspofungin on fungal morphology and cell wall structure, particularly in filamentous fungi like Aspergillus fumigatus. Inhibition of β-(1,3)-D-glucan synthesis by caspofungin leads to profound changes in hyphal growth and morphology. oup.comnih.gov Fluorescent labeling studies using caspofungin probes have been employed to investigate drug uptake and localization in fungal cells, providing insights into the mechanism of action and potential resistance development. nih.gov This research approach holds promise for developing new methods to assess echinocandin resistance in pathogenic fungi. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
acetic acid;N-[(3S,6S,9S,11R,15S,18S,20S,21S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H88N10O15.2C2H4O2/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72;2*1-2(3)4/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75);2*1H3,(H,3,4)/t28?,29?,30-,33-,34+,35+,36-,37+,38+,40+,41+,42+,43?,44+,45+,46+;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUJBRYAAJYXQP-CPYUAZPCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O.CC(=O)O.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@@H]([C@H](NC(=O)C2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O.CC(=O)O.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H96N10O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1213.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179463-17-3 | |
| Record name | Pneumocandin B0, 1-[(4R,5S)-5-[(2-aminoethyl)amino]-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine]-5-[(3R)-3-hydroxy-L-ornithine]-, acetate (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.439 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular and Cellular Mechanisms of Caspofungin Acetate Action
Elucidation of β-(1,3)-D-Glucan Synthase as a Primary Fungal Target
The primary mechanism by which caspofungin acetate (B1210297) exerts its antifungal effect is through the inhibition of the enzyme β-(1,3)-D-glucan synthase. patsnap.comnih.govdrugbank.comoup.comeuropa.eumdpi.comrompharm.roeuropa.eunih.govlktlabs.comnih.govnih.gov This enzyme is vital for the synthesis of β-(1,3)-D-glucan, a polysaccharide that serves as an essential structural component of the fungal cell wall. patsnap.comoup.comeuropa.eumdpi.comlktlabs.comnih.govresearchgate.netnih.gov The presence of β-(1,3)-D-glucan is unique to fungal cell walls and is not found in mammalian cells, which contributes significantly to the selective toxicity of caspofungin acetate against fungal pathogens while sparing human cells. patsnap.comnih.govdrugbank.comeuropa.eurompharm.roeuropa.eunih.gov
Subunit Composition and Functional Domains of Glucan Synthase (e.g., Fks1p, Rho1p)
β-(1,3)-D-glucan synthase is a complex, membrane-bound enzyme. oup.comnih.govasm.orgnih.gov Research has identified it as being composed of at least two key subunits: a catalytic subunit, often referred to as Fks p, and a regulatory subunit, identified as Rho1p. oup.comresearchgate.netnih.govasm.orgnih.govasm.orgdoi.orgembl-heidelberg.de
In Saccharomyces cerevisiae, the catalytic function is primarily carried out by subunits encoded by the FKS1 and FKS2 genes, with Fks1p playing a more significant role during vegetative growth. nih.govasm.orgasm.orgdoi.orgembl-heidelberg.de The deletion of both FKS1 and FKS2 is lethal, indicating their essentiality. nih.govdoi.org Candida albicans also possesses FKS genes, and Aspergillus nidulans has a homolog denoted FksAp. asm.orgasm.org
Rho1p, the regulatory subunit, is a small GTP-binding protein belonging to the Rho family. oup.comresearchgate.netnih.govasm.orgasm.orgdoi.orgembl-heidelberg.demolbiolcell.orgnih.gov It functions as an essential regulator of β-(1,3)-D-glucan synthase activity. researchgate.netnih.govasm.orgembl-heidelberg.de Rho1p is a membrane-associated protein molbiolcell.org and acts as a molecular switch; the glucan synthase complex is catalytically active when Rho1p is bound to GTP. researchgate.netnih.gov Like Fks1p, Rho1p localizes to fungal growth sites. molbiolcell.orgnih.govembopress.org The activity of Rho1p is regulated by guanine (B1146940) nucleotide exchange factors (GEFs) such as Rom1p and Rom2p. nih.govresearchgate.net
Specific Binding Sites and Allosteric Modulation by this compound
This compound exerts its inhibitory effect by binding specifically to the Fks1p subunit of the β-(1,3)-D-glucan synthase complex. patsnap.comoup.com This binding is highly specific. patsnap.com Caspofungin acts as a non-competitive inhibitor of the enzyme. nih.govoup.comnih.govnih.gov
Mutations conferring resistance to echinocandins, including caspofungin, have frequently been mapped to specific "hot spots" within the FKS genes, particularly in regions of Fks1p that are predicted to be extracellular domains and are thought to be the direct binding sites for echinocandins. nih.govasm.orgnih.govresearchgate.net The fact that these mutations, often point mutations, lead to reduced sensitivity suggests that caspofungin binding and inhibition involve an allosteric mechanism, where the drug binds to a site distinct from the enzyme's active site but influences its activity. wikipedia.orgnih.govasm.orgnih.govresearchgate.netgla.ac.uk
Downstream Cellular Effects of Fungal Cell Wall Disruption
The inhibition of β-(1,3)-D-glucan synthesis by this compound directly compromises the structural integrity of the fungal cell wall. patsnap.comoup.comeuropa.eulktlabs.comnih.gov This critical disruption leads to a weakened cell wall structure. patsnap.comnih.gov
Osmotic Instability and Fungal Cell Lysis
A key consequence of the weakened fungal cell wall due to insufficient β-(1,3)-D-glucan is its inability to withstand the internal osmotic pressure of the cell. patsnap.com This results in significant osmotic instability oup.commdpi.comnih.govbiorxiv.org, ultimately leading to cell swelling and lysis mdpi.comnih.govbiorxiv.org. The loss of cell wall integrity and subsequent lysis are the primary mechanisms by which this compound causes fungal cell death. patsnap.comnih.gov
This compound demonstrates fungicidal activity against Candida species, meaning it directly kills the fungal cells. patsnap.comnih.goveuropa.eurompharm.roeuropa.eunih.govasm.org Studies have shown that treatment of Candida albicans with caspofungin can cause growing cells to lyse, and at higher concentrations, this can lead to the lysis of the entire cell population. asm.org
Differential Susceptibility Across Fungal Species: Mechanistic Basis
Within the Candida genus, variations in susceptibility exist. For instance, Candida parapsilosis and Candida guilliermondii have been observed to have higher minimum inhibitory concentrations (MICs) and relatively reduced susceptibility compared to other Candida species. wikipedia.orgfrontiersin.org Candida lusitaniae also demonstrates reduced susceptibility. frontiersin.org These differences in susceptibility among Candida species are linked to variations in their cell wall composition and structure, including factors like the length of the outer fibrillar layer and the degree of exposure of inner cell wall polysaccharides such as β-(1,3)-glucan and chitin (B13524). frontiersin.org Furthermore, fungal cells can undergo compensatory changes in their cell wall structure in response to caspofungin treatment, which can influence susceptibility. frontiersin.org
This compound is notably inactive against certain fungal pathogens, including Fusarium, Rhizopus, Trichosporon, and Cryptococcus neoformans. mdpi.comnih.gov This lack of activity is often attributed to a lower content of β-(1,3)-D-glucan in the cell walls of these fungi, with other glucans, such as β-(1,6)-D-glucan, being more prevalent structural components. mdpi.com
While generally effective, resistance to caspofungin can develop. This resistance is frequently associated with the emergence of point mutations in the FKS genes that encode the catalytic subunit of β-(1,3)-D-glucan synthase. wikipedia.orgasm.orgnih.gov These mutations can lead to reduced sensitivity of the enzyme to caspofungin inhibition. wikipedia.org
| Compound Name | PubChem CID |
| This compound | 16119813 |
| Caspofungin | 16119814 |
| Acetic Acid | 176 |
| Protein Name (Organism) | Relevant Identifier |
| Fks1p (Saccharomyces cerevisiae) | UniProtKB: P38631 |
| Rho1p (Saccharomyces cerevisiae) | Not available |
Preclinical Pharmacokinetics of Caspofungin Acetate
Mechanistic Aspects of Absorption in Model Systems (e.g., Oral Bioavailability in Animals)
Preclinical investigations have consistently demonstrated that caspofungin acetate (B1210297) exhibits poor oral bioavailability in animal models. Studies in rats, for instance, indicated that the oral bioavailability was less than 1% following a 50 mg/kg oral dose. mims.com Further research involving the direct injection of the compound into the rat jejunal lumen confirmed the very low absorption rate. mims.com Consequently, subsequent preclinical pharmacokinetic studies have primarily focused on intravenous administration of caspofungin. mims.com
Distribution Patterns in Biological Tissues and Fluids (Preclinical Models)
Following intravenous administration in preclinical species such as mice, rats, rabbits, and monkeys, caspofungin demonstrates a multiphasic elimination kinetic profile, characterized by an initial distribution phase followed by a dominant beta-elimination phase. mims.com The plasma concentrations decline in a multiphasic manner across these species. mims.com Distribution appears to play a prominent role in determining the plasma pharmacokinetics and disposition of caspofungin, particularly during the early period after dosing when plasma concentrations fall substantially despite limited excretion or biotransformation. mims.comfarmaciajournal.com The apparent distribution volume during this early phase suggests uptake into tissue cells. uni.luiiarjournals.org
Tissue Penetration and Accumulation in Organ Models
Studies in rats using radiolabeled caspofungin ([³H]caspofungin) have shown that radioactivity is widely distributed throughout the body. uni.luiiarjournals.orgucdavis.edu Tissues exhibiting the highest concentrations of radioactivity at early time points (0.5 and 2 hours postdose) included the liver, kidney, lung, and spleen. uni.luiiarjournals.orgucdavis.edu While radioactivity generally peaked within 2 hours in most tissues, the liver displayed an extended uptake phase, with radioactivity continuing to increase and peaking at 24 hours, at which point approximately 35% of the total dose was found in the liver. uni.luiiarjournals.orgucdavis.edu
Protein Binding Dynamics in Preclinical Sera
Caspofungin is characterized by high protein binding in preclinical species. In mouse serum, protein binding was reported to be 96%. nih.gov Across various animal species, protein binding is generally high, ranging from 96% to 99%. nih.gov This high level of protein binding contributes to the drug's distribution characteristics and influences its free concentration in biological fluids. nih.govguidetopharmacology.orglww.comabcam.com
Table 1: Preclinical Protein Binding of Caspofungin
| Species | Protein Binding (%) | Source |
| Mouse | 96 | nih.gov |
| Various Preclinical Species | 96-99 | nih.gov |
Metabolic Pathways and Biotransformation in Model Organisms
Caspofungin is primarily eliminated by metabolic transformation in preclinical species, although the rate of metabolism is slow. mims.comfarmaciajournal.com The biotransformation largely involves hepatic degradation. abcam.com
Enzymatic Hydrolysis and Non-Enzymatic Degradation Routes
Biotransformation of caspofungin in preclinical species appears to be dominated by hydrolytic pathways rather than oxidative reactions. mims.com While enzymatic hydrolysis and N-acetylation are key metabolic processes, in vitro studies investigating the involvement of major CYP isozymes and hydrolytic enzymes (such as amidase, peptidase, and proteases) indicated that caspofungin is a poor substrate for these enzymes. This suggests that non-enzymatic degradation routes, including spontaneous chemical degradation, also play a role in the biotransformation of caspofungin. lww.comabcam.com Spontaneous disintegration to an open-ring compound has been observed. lww.com
Identification of Preclinical Metabolites
Analysis of urine profiles from preclinical species including mice, rats, rabbits, and monkeys has indicated the presence of several metabolites, designated as M0, M1, M2, M3, M4, M5, and M6. mims.com The majority of the total radioactivity recovered in urine was associated with the polar metabolites M1 and M2. mims.com M1 has been identified as 4(S)-hydroxy-4-(4-hydroxyphenyl)-l-threonine, and M2 has been identified as N-acetyl-4(S)-hydroxy-4-(4-hydroxyphenyl)-l-threonine. mims.com M1 is also described as des-acetyl-M2. The metabolic profile observed in preclinical species, with M1 and M2 as predominant metabolites, is qualitatively and quantitatively similar to findings in humans. mims.com
Table 2: Identified Preclinical Metabolites of Caspofungin
| Metabolite Designation | Chemical Name | Notes |
| M1 | 4(S)-hydroxy-4-(4-hydroxyphenyl)-l-threonine | Predominant urinary metabolite, des-acetyl-M2 mims.com |
| M2 | N-acetyl-4(S)-hydroxy-4-(4-hydroxyphenyl)-l-threonine | Predominant urinary metabolite mims.com |
| M0 | Linear peptide hydrolysis product | Found in plasma and urine |
| M3, M4, M5, M6 | Not fully identified | Present in urine profiles mims.com |
3.4. Excretion Pathways and Elimination Kinetics in Preclinical Models
Studies in preclinical species, including mice, rats, rabbits, and monkeys, have investigated the excretion and elimination kinetics of caspofungin acetate following intravenous administration. These studies indicate that both hepatic and renal routes play a significant role in the elimination of caspofungin and its metabolites. nih.govasm.org
Excretion of radioactivity following administration of radiolabeled caspofungin has been observed in both urine and feces across the studied species. nih.govasm.org However, the excretion process is generally slow, with low levels of radioactivity detected in daily urine and fecal samples over prolonged collection periods. nih.govasm.org Less than 20% of the administered dose was excreted within a 24-hour period in rats, rabbits, and monkeys. nih.gov
Mass balance studies using [³H]this compound in rats, rabbits, and monkeys over collection periods of up to 28 days showed substantial recovery of the administered radioactivity. In rats, approximately 42.1% of the dose was recovered in urine and 29.4% in feces over 12 days. nih.gov For rabbits and monkeys, recoveries over 28 days were 36.0% in urine and 50.8% in feces for rabbits, and 45.4% in urine and 36.2% in feces for monkeys. nih.gov In rats, biliary excretion accounted for approximately 3% of the dose over 0 to 24 hours. nih.gov
The elimination kinetics of caspofungin in preclinical species are multiphasic, characterized by an initial distribution phase followed by a dominant beta-elimination phase. nih.govasm.org Caspofungin exhibits low plasma clearance, ranging from 0.29 to 1.05 ml/min/kg across different preclinical species. nih.govasm.org The terminal elimination half-life (t½β) is relatively long, ranging from 11.7 hours to 59.7 hours in mice, rats, rabbits, and monkeys. nih.govasm.org
Metabolic transformation is the primary route of elimination for caspofungin, although the rate of metabolism is slow. nih.govasm.org Urinary profiles in preclinical species have shown the presence of several metabolites. nih.govnih.gov The majority of the total radioactivity in urine is associated with the polar metabolites M1 [4(S)-hydroxy-4-(4-hydroxyphenyl)-l-threonine] and M2 [N-acetyl-4(S)-hydroxy-4-(4-hydroxyphenyl)-l-threonine]. nih.govnih.gov Qualitatively, the major metabolites detected in humans were also found in rats and monkeys. europa.eu Metabolism involves peptide hydrolysis and N-acetylation and does not involve the cytochrome P450 enzyme system. europa.euresearchgate.net
Distribution plays a significant role in the pharmacokinetics and disposition of caspofungin, particularly in the early period after administration when plasma concentrations decline substantially but little excretion or biotransformation has occurred. nih.govasm.orgnih.govasm.org Excretion of intact caspofungin in urine and bile appears to be a minor elimination pathway. asm.org Renal clearance of caspofungin was reported as very low (0.15 ml/min). asm.org
Summary of Total Radioactivity Recovery in Preclinical Species
| Species | Collection Period (days) | % Dose Recovered in Urine | % Dose Recovered in Feces | Total % Recovery |
| Rat | 12 | 42.1 | 29.4 | 71.5 |
| Rabbit | 28 | 36.0 | 50.8 | 86.8 |
| Monkey | 28 | 45.4 | 36.2 | 81.6 |
*Data based on a single intravenous bolus dose of [³H]caspofungin. nih.gov
Summary of Plasma Clearance and Terminal Half-Life in Preclinical Species
| Species | Plasma Clearance (ml/min/kg) | Terminal Half-Life (h) |
| Mouse | 0.75 | 44.7 |
| Rat | 1.05 | 59.7 |
| Rabbit | 0.29 | 11.7 |
| Monkey | 0.34 | 54.8 |
*Mean pharmacokinetic parameters after a single intravenous bolus dose. nih.gov
Pharmacodynamics of Caspofungin Acetate in Research Models
Concentration-Dependent and Time-Dependent Efficacy In Vitro
In vitro studies have explored the relationship between caspofungin acetate (B1210297) concentration, exposure time, and its antifungal efficacy against various fungal pathogens.
Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination in Vitro
The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are key parameters used to assess the in vitro activity of antifungal agents. Caspofungin acetate demonstrates potent activity against a wide variety of Candida and Aspergillus species in vitro. nih.govresearchgate.net
Studies have shown that caspofungin exhibits low MICs against Candida species, including strains resistant to other antifungal agents like fluconazole (B54011). nih.govtermedia.pl For Candida albicans, MICs typically range from 0.008 to 0.031 mg/l, with MFCs ranging from 0.008 to 0.062 mg/l. pjmonline.org The MFC/MIC ratios for C. albicans are often ≤ 2, indicating a fungicidal effect at concentrations close to the MIC. termedia.pl For Candida glabrata, MIC ranges from 0.125 to 1 μg/ml, and the MFC is typically 4 μg/ml. nih.gov
Assessing the in vitro activity of caspofungin against Aspergillus species can be more complex. oup.comnih.gov The Minimum Effective Concentration (MEC), which is determined by microscopic examination for morphological changes rather than complete inhibition of growth, is often used for Aspergillus species. oup.comnih.gov Caspofungin causes concentration-dependent damage to Aspergillus fumigatus at sites of hyphal growth. researchgate.netasm.org
Here is a table summarizing representative MIC and MFC data for this compound:
| Fungal Species | MIC Range (μg/ml or mg/l) | MFC Range (μg/ml or mg/l) | MFC/MIC Ratio | Reference |
| Candida albicans | 0.008 - 0.031 mg/l | 0.008 - 0.062 mg/l | ≤ 2 | termedia.plpjmonline.org |
| Candida glabrata | 0.125 - 1 μg/ml | 4 μg/ml | - | nih.gov |
| Candida inconspicua | MIC90: 0.25 μg/ml | 0.5 μg/ml | - | researchgate.net |
Note: Units may vary between studies (μg/ml or mg/l). 1 mg/l = 1 μg/ml.
Time-Kill Curve Analysis and Post-Antifungal Effect (PAFE) in Vitro
Time-kill curve analysis provides insights into the rate and extent of fungal killing by this compound over time at different concentrations. For Candida species, caspofungin exhibits concentration-dependent fungicidal activity. nih.gov Studies have shown significant killing of Candida albicans isolates at concentrations of 4x and 16x the MIC. nih.gov Even brief exposures (5 to 60 minutes) to caspofungin can result in prolonged, concentration-dependent killing and eliminate paradoxical growth effects observed at very high concentrations. nih.gov
The Post-Antifungal Effect (PAFE) refers to the persistent suppression of fungal growth after the removal of the antifungal agent. Caspofungin has been shown to exert prolonged PAFEs on Candida species following in vitro exposure. researchgate.netnih.gov Maximal PAFEs on C. albicans isolates have been achieved after exposures as short as 5 or 15 minutes. nih.gov
For Aspergillus fumigatus, caspofungin preferentially affects actively growing cells at the tips and branch points of hyphae, leading to staining changes indicative of cell death in these regions. asm.orgasm.org
In Vitro and Ex Vivo Models of Fungal Biofilm Inhibition
Fungal biofilms, particularly those formed by Candida species on medical devices, are a significant clinical challenge due to their reduced susceptibility to antifungal agents. nih.gov this compound has been investigated for its activity against fungal biofilms in various in vitro and ex vivo models.
Impact on Biofilm Formation and Eradication
Caspofungin has demonstrated activity against Candida biofilms, affecting both their formation and the viability of sessile cells within preformed biofilms. nih.govmdpi.com Studies have shown that caspofungin can significantly inhibit the adherence of Candida species to biomaterials and prevent biofilm formation at relatively low concentrations, sometimes as low as 0.5x MIC or 1x MIC for planktonic cells. pjmonline.org The minimal concentration of caspofungin preventing biofilm formation for Candida species has been reported to range from 0.004 to 0.062 mg/l. pjmonline.org
Eradicating mature Candida biofilms, however, typically requires much higher concentrations of caspofungin compared to inhibiting their formation or treating planktonic cells. pjmonline.org Minimal concentrations needed to eradicate mature biofilms can range from 0.25 to >8 mg/l, depending on the Candida strain and the biomaterial. pjmonline.org
Caspofungin has also shown activity against bacterial biofilms, such as those formed by Staphylococcus aureus, by inhibiting the synthesis of poly-N-acetylglucosamine (PNAG), a key component of the bacterial biofilm matrix. frontiersin.orgresearchgate.netnih.govmdpi.com This activity is attributed to caspofungin's inhibition of the bacterial enzyme IcaA, which shares homology with fungal β-1,3-glucan synthase. researchgate.netnih.gov
Mechanisms of Biofilm Penetration and Disruption
The mechanisms by which caspofungin affects biofilms involve both direct antifungal activity and potential disruption of the biofilm matrix. While the exact mechanisms of biofilm penetration by caspofungin are still being explored, its ability to inhibit cell wall synthesis in fungi can lead to weakened biofilm structure.
In the context of bacterial biofilms, caspofungin's inhibition of PNAG synthesis by targeting IcaA leads to destructuring of the matrix, reduced exopolysaccharide concentration and polymerization, and increased penetration of antibiotics like fluoroquinolones into the biofilm. researchgate.netnih.gov This suggests a potential for matrix disruption, which might also play a role in its activity against fungal biofilms, although the primary target in fungi is different.
Visualization techniques like scanning electron microscopy and confocal scanning laser microscopy have shown that caspofungin affects the cellular morphology and metabolic status of Candida albicans cells within biofilms. nih.gov
Efficacy in Immunocompromised and Immunocompetent Animal Models of Fungal Infection
Animal models are crucial for evaluating the in vivo efficacy of antifungal agents. This compound has been extensively studied in both immunocompromised and immunocompetent animal models of various fungal infections, including disseminated candidiasis and aspergillosis. nih.govresearchgate.netnih.govoup.com
In immunocompromised mouse models of disseminated candidiasis (e.g., cyclophosphamide-induced immunosuppression), caspofungin has demonstrated significant efficacy, leading to prolonged survival and a reduction in fungal burden in organs like the kidneys. nih.govnih.govresearchgate.net Sterilization of Candida infections has been observed in these models, providing in vivo evidence of fungicidal activity against C. albicans even in the absence of a fully functional immune system. nih.govnih.gov Effective doses in these models have ranged from 0.125 to 1.0 mg/kg/day, depending on the study and the level of immunosuppression. nih.govnih.gov
Caspofungin has also shown dose-dependent efficacy in immunocompromised rodent models of invasive aspergillosis. oup.comoup.com In mice with complement fraction C5 deficiency, caspofungin administered intraperitoneally resulted in increased survival rates compared to control animals. oup.com In neutropenic rat models of invasive pulmonary aspergillosis, caspofungin treatment led to increased survival and a significant decrease in fungal burden in lung tissue. oup.com
Studies in immunocompetent animal models of candidiasis have also shown the efficacy of caspofungin in reducing fungal load and prolonging survival. oup.com
The pharmacodynamic parameter that best predicts caspofungin efficacy in a murine model of systemic candidiasis has been identified as the area under the concentration-time curve (AUC) in relation to the MIC (AUC/MIC). nih.gov This highlights the importance of drug exposure over time at the site of infection. Studies have also indicated that therapeutic concentrations of caspofungin persist in kidney tissue in mice long after serum concentrations drop below the MIC, emphasizing the significance of tissue drug levels for treatment outcome. nih.gov
Here is a table summarizing findings from animal models:
| Infection Model | Animal Model | Immune Status | Key Findings | Reference |
| Disseminated Candidiasis | Cyclophosphamide-immunosuppressed mice | Immunocompromised | Prolonged survival, reduced fungal burden, organ sterilization. | nih.govnih.govresearchgate.net |
| Disseminated Aspergillosis | Cyclophosphamide-immunosuppressed mice | Immunocompromised | Prolonged survival, reduced fungal burden. | nih.govnih.gov |
| Disseminated Aspergillosis | C5-deficient mice | Immunocompromised | Dose-dependent increase in survival. | oup.com |
| Invasive Pulmonary Aspergillosis | Neutropenic rats | Immunocompromised | Increased survival, decreased fungal burden in lungs. | oup.com |
| Systemic Candidiasis | Murine model | Not specified | AUC/MIC is predictive of efficacy; persistent tissue levels are important. | nih.gov |
| Disseminated Candidiasis | Immunocompetent mice | Immunocompetent | Efficacy in reducing fungal load and prolonging survival. | oup.com |
Disseminated Candidiasis Models
Studies in murine models of disseminated candidiasis have demonstrated the efficacy of this compound against various Candida species, including Candida albicans, Candida glabrata, and Candida parapsilosis oup.comresearchgate.netnih.govasm.orgasm.orgoup.com. These models, often employing immunocompromised mice, have shown that this compound can significantly reduce fungal burden in target organs, such as the kidneys nih.govasm.org.
Research has indicated that the area under the concentration-time curve to minimum inhibitory concentration ratio (AUC:MIC) is a key pharmacodynamic parameter predicting caspofungin efficacy in murine models of systemic candidiasis nih.govasm.orgoup.com. Studies have explored the exposure-response relationships for caspofungin against different Candida species, revealing variations in the required exposure for efficacy asm.org. For instance, studies comparing caspofungin, anidulafungin (B1665494), and micafungin (B1204384) in a neutropenic murine model of disseminated Candida glabrata infection found comparable antifungal effects on a mg/kg basis for the three agents, with predominantly fungistatic effects observed at lower doses asm.org.
Furthermore, investigations have highlighted the importance of persistent tissue drug concentrations in determining treatment outcome in disseminated candidiasis models. Therapeutic concentrations of caspofungin have been shown to persist at the site of infection in kidney tissue long after serum concentrations fall below the MIC, underscoring the significance of tissue distribution for efficacy nih.gov.
Invasive Aspergillosis Models
Murine and rat models of invasive pulmonary aspergillosis (IPA), typically using Aspergillus fumigatus, have been used to evaluate the pharmacodynamics of this compound researchgate.neteuropa.euresearchgate.netnih.govoup.comnih.govoup.comresearchgate.netnih.gov. These models aim to simulate the pathogenesis of human IPA, often in immunosuppressed animals oup.comoup.com.
Studies in these models have provided evidence of concentration-dependent activity of caspofungin during IPA oup.comnih.govresearchgate.net. Dosage-fractionation studies in immunosuppressed mice inoculated intranasally with Aspergillus fumigatus have shown that a concentration-dependent reduction in mean pulmonary fungal burden is evident oup.comnih.govresearchgate.net. Some studies have suggested that the peak concentration in plasma to minimum effective concentration ratio (Cmax:MEC) appears to be a parameter closely associated with the reduction of pulmonary fungal burden in murine IPA models nih.govresearchgate.net.
However, preclinical studies evaluating echinocandin activity against Aspergillus species face challenges in defining reliable endpoints due to the unique mode of action, which involves the formation of aberrant mycelia rather than complete growth inhibition nih.gov. Despite this, animal models have consistently demonstrated the efficacy of this compound against disseminated and pulmonary aspergillosis in both normal and immunocompromised animals researchgate.netresearchgate.net.
Interactive Table: Summary of Caspofungin Pharmacodynamic Findings in Select Animal Models
| Infection Model | Animal Species | Key Finding | Relevant PK/PD Parameter (if identified) | Source(s) |
| Disseminated Candidiasis | Murine | Efficacy against various Candida species; reduction in fungal burden. | AUC:MIC | nih.govasm.orgasm.orgoup.com |
| Invasive Pulmonary Aspergillosis | Murine, Rat | Concentration-dependent reduction in pulmonary fungal burden. | Cmax:MEC (suggested) | oup.comnih.govoup.comresearchgate.net |
| Pneumocystis Pneumonia | Rat, Mouse | Efficacy in reducing lung cyst number and enhancing survival. | Not explicitly defined in sources | europa.euoup.comoup.comjwatch.org |
Pneumocystis Pneumonia Models
This compound has also demonstrated activity in animal models of Pneumocystis pneumonia (PCP) europa.euoup.comoup.comjwatch.org. Studies in corticosteroid-immunosuppressed rats and mice have shown that caspofungin is effective against Pneumocystis carinii pneumonia europa.euoup.comjwatch.org. Research in a rat PCP model directly comparing caspofungin to trimethoprim-sulfamethoxazole (TMP-SMZ) found that caspofungin exhibited similar efficacy in enhancing survival and reducing lung edema and cyst load during the early phase of treatment oup.com. These findings suggest the potential clinical utility of caspofungin against PCP oup.com.
Pharmacodynamic Targets and Exposure-Response Relationships in Preclinical Studies
Preclinical studies have aimed to define the pharmacodynamic targets and exposure-response relationships for this compound to optimize its use. As an echinocandin, caspofungin inhibits β-(1,3)-D-glucan synthase, and its activity is generally considered concentration-dependent, particularly against Candida species asm.orgasm.orgoup.comoup.comnih.govresearchgate.net.
In murine models of invasive candidiasis, the 24-hour AUC/MIC ratio has been identified as a reliable descriptor of the echinocandin exposure-response relationship asm.orgoup.com. Studies comparing caspofungin with other echinocandins have shown that while the amount of drug on a mg/kg basis required for efficacy against Candida species might differ, the free-drug AUC/MIC targets for a stasis endpoint can be similar when considering free drug concentrations asm.org. These studies have also suggested that the AUC/MIC targets might vary depending on the Candida species, with potentially lower targets for C. parapsilosis and C. glabrata compared to C. albicans asm.org.
For invasive aspergillosis, the pharmacodynamic driver appears to be concentration-dependent oup.comnih.govresearchgate.net. Some research suggests that the Cmax:MEC ratio might be the parameter most closely associated with the reduction of pulmonary fungal burden in murine models nih.govresearchgate.net. However, establishing definitive PK/PD indices for echinocandins against Aspergillus has been challenging due to the nature of their antifungal effect on this mold nih.gov.
Preclinical data have indicated that caspofungin exhibits concentration-dependent killing against Candida species in time-kill assays researchgate.netoup.com. A concentration-dependent prolonged post-antifungal effect (PAFE) has also been demonstrated for caspofungin against C. albicans researchgate.netoup.com.
While preclinical studies provide valuable insights into the pharmacodynamics of this compound, translating these findings directly to clinical settings can be complex due to differences between animal models and human infections, as well as host factors nih.gov. However, these studies form the basis for understanding the drug's activity and informing potential dosing strategies.
Interactive Table: Key Pharmacodynamic Parameters in Preclinical Studies
Mechanisms of Antifungal Resistance to Caspofungin Acetate
Intrinsic Resistance Mechanisms in Fungal Pathogens
Intrinsic resistance refers to the inherent reduced susceptibility of certain fungal species to caspofungin acetate (B1210297), independent of prior drug exposure.
Genomic and Proteomic Factors Contributing to Basal Resistance
Basal resistance in some fungal pathogens can be influenced by their inherent genomic and proteomic makeup. While specific comprehensive details on genomic and proteomic factors contributing to basal resistance to caspofungin acetate across various species were not extensively detailed in the search results beyond FKS gene variations and cell wall remodeling, studies on Candida albicans biofilms have shown that caspofungin treatment can downregulate some cell wall and oxidative stress-related proteins while upregulating others involved in cell wall integrity and stress response, suggesting complex proteomic adaptations that could contribute to reduced susceptibility frontiersin.org. Candida auris, an emerging multidrug-resistant species, displays intrinsic resistance to fluconazole (B54011) and reduced susceptibility to echinocandins in some isolates, with genomic analysis revealing various virulence and resistance-related factors nih.govresearchgate.net.
Species-Specific Differences in β-(1,3)-D-Glucan Synthase Sensitivity
Sensitivity to this compound varies among different fungal species, largely due to differences in their β-(1,3)-D-glucan synthase. For instance, Candida parapsilosis and Candida guilliermondii are considered intrinsically less susceptible to caspofungin compared to Candida albicans semanticscholar.orgwikipedia.org. This reduced susceptibility in C. parapsilosis is thought to be due to its glucan synthase being 10- to 50-fold less sensitive to echinocandins than the enzyme from C. albicans, although it can still be inhibited at typical therapeutic concentrations scispace.com. Fusarium species are also known to be resistant to clinically relevant levels of this compound, and while their β-(1,3)-D-glucan synthase (FsFKS1) is required for cell wall construction, the resistance is only partially attributed to the resistance of the FsFKS1 enzyme itself, suggesting other contributing factors asm.org.
Acquired Resistance Mechanisms
Acquired resistance develops in fungal populations that were initially susceptible to this compound, often emerging during or after therapy scispace.com. This is a major cause of treatment failure scispace.com.
FKS Gene Mutations and Hotspot Regions
The primary mechanism of acquired resistance to this compound involves mutations in the FKS genes, which encode the catalytic subunits of the β-(1,3)-D-glucan synthase complex patsnap.comscispace.comresearchgate.netnih.gov. Mutations in FKS1 are the most common cause of resistance in Candida albicans, C. krusei, C. auris, and C. tropicalis, while mutations in FKS1 and FKS2 are involved in C. glabrata researchgate.net. These mutations alter the structure of the enzyme, reducing the binding affinity of this compound and thus diminishing its inhibitory effects patsnap.com.
Resistance-associated mutations are frequently located in specific "hotspot" regions within the FKS genes scispace.comresearchgate.netnih.gov. In C. albicans, two major hot spots have been identified in FKS1: hot spot 1 (amino acids 641-649) and hot spot 2 (amino acids 1345-1365) semanticscholar.orgnih.gov. Similar hot spot regions exist in the FKS genes of other Candida species scispace.com.
Point Mutations in FKS1 and FKS2 Genes
Point mutations, which involve a change in a single nucleotide, are common within the FKS gene hot spot regions and are a primary driver of acquired caspofungin resistance nih.govasm.orgnih.gov. In C. albicans, point mutations in FKS1, particularly at codon 645 (e.g., S645P, S645Y, S645F), are frequently observed in resistant clinical isolates researchgate.netasm.org. These mutations can occur in either heterozygous or homozygous states and confer resistance to all echinocandins nih.govasm.org. In C. glabrata, mutations in homologous regions of FKS1 and FKS2 contribute to resistance, with amino acid substitutions occurring more frequently in Fks2p than Fks1p scispace.com. Specific mutations like S629P, S663P, and F659S in Fks2p of C. glabrata are associated with high MIC values scispace.com.
Data on the prevalence of FKS1 hot spot 1 mutations in a collection of Candida strains showed that these mutations were relatively uncommon, but their presence correlated with elevated caspofungin MIC values nih.gov.
| Species | FKS1 HS1 Mutations | Prevalence (%) | Associated Mutation(s) | Caspofungin MIC (µg/ml) |
| C. albicans | Yes | 3.1 (1/32) | F641Y | 1 to >8 |
| C. glabrata | Yes | 2.9 (1/34) | S645P | 1 to >8 |
| C. tropicalis | Yes | 16.7 (2/12) | F641S | 1 to >8 |
| C. krusei | No | 0 | - | Various |
| C. parapsilosis | No | 0 | - | Various |
| C. guilliermondii | No | 0 | - | Various |
Note: This table is based on data from a specific study nih.gov and may not represent global prevalence.
In addition to FKS1 hot spot 1 mutations, C. glabrata strains have also shown alterations in FKS2 hot spot 1, including S645P and L644W, which are associated with higher echinocandin MIC values nih.gov.
Impact of Mutations on Glucan Synthase Sensitivity and Enzyme Activity
Mutations in the FKS genes, particularly within the hot spot regions, significantly reduce the sensitivity of β-(1,3)-D-glucan synthase to this compound nih.govasm.orgnih.govresearchgate.net. Enzyme kinetics studies have demonstrated that these mutations can lead to a substantial increase in the enzyme's inhibition constant (Ki), ranging from 50-fold to several thousand-fold, depending on the specific mutation nih.govasm.org. This reduced sensitivity means that much higher concentrations of this compound are required to inhibit the mutated enzyme effectively nih.govasm.org.
While FKS mutations primarily impact the enzyme's sensitivity to the drug, some mutations may also affect the catalytic capacity (Vmax) of glucan synthase, although this is not a consistent finding across all mutations scispace.comasm.org. The correlation between elevated Ki values and increased minimum inhibitory concentrations (MICs) has been observed in isolates harboring mutated Fks1p, although the relationship is not always linear nih.govasm.org. The presence of FKS mutations has been firmly linked to elevated MIC values and clinical failures in Candida species scispace.comresearchgate.net.
Cell Wall Stress Response Pathways and Compensatory Mechanisms
In response to the inhibition of beta-(1,3)-D-glucan synthesis by caspofungin, fungi can activate cell wall stress response pathways that trigger compensatory mechanisms to maintain cell wall integrity. researchgate.netasm.orgbiorxiv.orgasm.orgoup.com These pathways involve complex signaling cascades that lead to alterations in the synthesis and remodeling of other cell wall components. researchgate.netasm.orgoup.com
A significant compensatory mechanism involves the upregulation of chitin (B13524) synthesis. asm.orgresearchgate.netnih.govasm.orgnih.govbiorxiv.org Chitin is another major polysaccharide in the fungal cell wall, and an increase in its synthesis can help to compensate for the diminished levels of beta-(1,3)-D-glucan, thereby providing structural support and maintaining cell wall integrity. asm.orgasm.org This compensatory increase in chitin has been observed in various fungal species, including Candida albicans and Aspergillus fumigatus, following exposure to caspofungin. researchgate.netnih.govasm.org Elevated chitin levels can contribute to reduced susceptibility to echinocandins. asm.orgasm.org
Beyond increased chitin synthesis, exposure to caspofungin can induce a more global remodeling of the fungal cell wall architecture. biorxiv.org This involves dynamic changes in the supramolecular assembly of carbohydrate polymers. biorxiv.org Studies using solid-state nuclear magnetic resonance (ssNMR) have revealed that caspofungin exposure triggers the loss of the soft beta-(1,3)-glucan matrix and restructuring of the remaining beta-glucan, with increased branching. biorxiv.org The linear domains of beta-(1,3)/1,4-glucan can become physically associated with chitin. biorxiv.org This remodeling, including increased chitin content and altered glucan structure, can lead to decreased cell wall mobility and water permeability, potentially enhancing resistance to stress, including antifungal pressure. biorxiv.org
Chitin Synthesis Compensation
In Vitro and Animal Model Studies of Resistance Development
In vitro studies have been instrumental in understanding the development of resistance to caspofungin. These studies have shown that while caspofungin is highly active against many Candida species, including some fluconazole-resistant isolates, reduced susceptibility or resistance can emerge. nih.govbrieflands.comasm.orgnih.gov Serial passage of fungal isolates in the presence of increasing concentrations of caspofungin can lead to the selection of resistant mutants, often harboring mutations in FKS genes. nih.gov
Studies have evaluated the in vitro activity of caspofungin against large collections of clinical isolates, demonstrating its potency against various Candida species. asm.org For example, one study found that caspofungin was very active against a large percentage of Candida isolates, including those highly resistant to fluconazole and itraconazole. asm.org
Animal models of fungal infection have also been used to study the efficacy of caspofungin and the potential for resistance development in vivo. While resistance development during caspofungin treatment has been considered rare, the potential for subpopulations to survive at high drug concentrations observed in vitro could have implications in vivo. nih.gov Further studies in animal models are ongoing to assess the clinical significance of phenomena like the paradoxical effect. nih.gov
Paradoxical Effect of Caspofungin at High Concentrations: Mechanistic Insights
The paradoxical effect, also known as the Eagle effect, is a phenomenon observed with caspofungin where the antifungal activity is reduced at high drug concentrations compared to lower concentrations above the minimum inhibitory concentration (MIC). oup.comnih.govmdpi.com This can manifest as renewed or increased fungal growth at supra-MIC concentrations. nih.govmdpi.com
Studies have investigated the mechanisms underlying this effect, particularly in Aspergillus fumigatus and Candida albicans. nih.govunil.chcornell.edu It appears to be a cellular compensatory response to the cell wall damage induced by caspofungin. oup.com At high concentrations, caspofungin still inhibits beta-(1,3)-D-glucan synthesis, but this triggers stress response pathways, notably involving calcineurin and Hsp90. oup.comunil.ch
In Aspergillus fumigatus, caspofungin elicits a transient increase in cytosolic free Ca2+, which activates calmodulin-calcineurin signaling, acting as an initial trigger for the paradoxical effect. unil.ch This activation can occur at both transcriptional and post-translational levels. unil.ch Inhibition of the Ca2+ signaling pathway has been shown to abolish the paradoxical growth response. unil.ch
The paradoxical effect is not consistently observed with other echinocandins like micafungin (B1204384) and anidulafungin (B1665494). mdpi.comunil.ch The exact reasons for this difference are still under investigation, but it may relate to the specific interactions of each echinocandin with fungal stress response pathways and the extent to which they trigger compensatory cell wall synthesis and remodeling. oup.commdpi.comunil.ch
The following table summarizes some in vitro susceptibility data for caspofungin against various Candida species:
| Candida Species | MIC Range (µg/ml) | MIC90 (µg/ml) | Source |
| C. albicans | ≤0.015 - 1 | 0.5 - 1 | nih.govbrieflands.com |
| C. glabrata | ≤0.015 - 1 | 0.5 - 1 | brieflands.comnih.gov |
| C. tropicalis | ≤0.015 - 1 | 0.5 | brieflands.comasm.org |
| C. parapsilosis | >1 | >8 | asm.orgwikipedia.org |
| C. krusei | ≤0.015 - 2 | 1 - 2 | brieflands.comasm.org |
| C. guilliermondii | >8 | >8 | asm.orgwikipedia.org |
Structural Activity Relationships and Medicinal Chemistry of Caspofungin Acetate
Core Echinocandin Structure and Key Pharmacophoric Elements
The core structure of caspofungin is a cyclic hexapeptide lecturio.comnih.gov. This peptide core is a conserved feature among echinocandins and is essential for their antifungal activity lecturio.comnih.gov. Key amino acid residues within the hexapeptide core, such as 3,4-dihydroxyhomotyrosine, 3-hydroxy-4-methylproline, 4,5-dihydroxyornithine, 4-hydroxyproline, and two threonine residues, contribute significantly to the antifungal activity and physicochemical properties of the molecule nih.gov. The cyclic nature of the peptide provides a rigid scaffold that presents the pharmacophoric elements in a specific spatial arrangement necessary for binding to the target enzyme, β-(1,3)-D-glucan synthase acs.org. While the exact binding mechanism is still being elucidated, the echinocandins are hypothesized to act as non-competitive inhibitors, binding to "hotspot" regions on the Fks1 subunit of the enzyme biorxiv.org. These hotspots are considered crucial for drug binding biorxiv.org.
Role of Side Chains and Modifications on Activity and Selectivity
A defining feature of echinocandins is the lipophilic side chain attached to the α-amino group of the dihydroxyornithine residue in the cyclic hexapeptide core lecturio.comnih.gov. This lipid residue is critical for anchoring the drug to the fungal cell membrane, which is essential for its bioactivity lecturio.comnih.gov. Caspofungin is a semi-synthetic derivative of pneumocandin B\textsubscript{0}, featuring a specific N-acylated fatty acid chain mdpi.com. The nature of this lipid side chain influences both antifungal potency and properties like hemolytic activity jst.go.jpuniroma1.it.
Modifications to the side chains and the cyclic peptide core can significantly impact the activity and selectivity of echinocandin derivatives nih.govjst.go.jpcidara.com. For instance, semi-synthetic analogues with different fatty acid side chains have been synthesized to improve properties such as water solubility and reduce toxicity nih.govjst.go.jp. The linear, rigid geometry of the side chain has been shown to be important for improving antifungal potency in N-acylated analogues jst.go.jp. However, even slight structural variations in the side chain can drastically alter in vivo activity, as seen with N-alkylated derivatives of echinocandin B jst.go.jp.
Modifications at the C5-ornithine position of the cyclic peptide core have also been explored cidara.com. Smaller hemiaminal ether and substituted aminal derivatives at this position have resulted in compounds with enhanced efficacy cidara.com. The introduction of permanently charged, pH-dependent, and charge-neutral analogues at this site has also been investigated, showing varying degrees of fungal burden reduction in mouse models cidara.com. The choline (B1196258) ether derivative at the C-5 ornithine position, as seen in rezafungin (CD101), a next-generation echinocandin analogue of anidulafungin (B1665494), has been shown to improve chemical stability, solubility, potency, and pharmacokinetics nih.govmdpi.comcidara.com.
Research into the biosynthesis of pneumocandins has also allowed for the engineering of new analogues with modified side chains through techniques like mutasynthesis nih.govacs.org. By feeding alternative side chain precursors to Glarea lozoyensis mutants, novel pneumocandin congeners with different straight-chain fatty acids have been produced nih.gov. Evaluation of these analogues has demonstrated how different side chain lengths can affect antifungal activity against various pathogens nih.gov. For example, pneumocandin analogues with pentadecanoic and palmitic acid side chains showed stronger activity against C. albicans and C. glabrata compared to those with shorter chains nih.gov.
The interaction of caspofungin with other substances, such as iron, can also affect its activity. Studies suggest that caspofungin can bind iron, potentially altering its conformation and impairing its inhibitory activity on β-(1,3)-D-glucan synthase biorxiv.org. This highlights how external factors and potential interactions can influence the effective activity of the compound biorxiv.org.
Strategies for Designing Novel Caspofungin Analogues
The design of novel caspofungin analogues and other echinocandin derivatives primarily focuses on improving their pharmacological properties, including stability, solubility, potency, spectrum of activity, and pharmacokinetic profiles nih.govtandfonline.comcidara.comnih.govresearchgate.net. Strategies involve modifying both the lipophilic side chain and the cyclic hexapeptide core nih.govuniroma1.it.
Modification of the lipid side chain has been a key strategy to reduce undesirable properties like hemolysis, as seen in the development of anidulafungin and micafungin (B1204384) from their natural product precursors uniroma1.it. For caspofungin, which is derived from the non-hemolytic pneumocandin B\textsubscript{0}, modifications have focused more on the cyclic hexapeptide core uniroma1.it.
Specific sites on the cyclic peptide core have been targeted for modification, with the ornithine hemiaminal function being particularly amenable to various chemical alterations uniroma1.it. These modifications aim to improve chemical stability, which is a known challenge for echinocandins containing this function uniroma1.it. Cleavage and replacement of the ornithine residue with synthetic surrogates have also been explored uniroma1.it. The homotyrosine residue is another site for analogue synthesis, with the phenolic hydroxyl being a target for prodrug moieties and the aromatic ring and benzylic position also being modified uniroma1.it. Reduction of the 3-hydroxyglutamine carboxamide to the corresponding amine is another chemical strategy used in synthesizing caspofungin-type analogues uniroma1.it.
Rational design and synthesis, coupled with iterative screening processes, are employed to generate derivatives with desired properties cidara.comnih.gov. This involves evaluating the impact of structural changes on in vitro activity and then assessing promising candidates in preclinical models cidara.comnih.gov. The goal is to identify modifications that enhance efficacy, improve pharmacokinetic profiles (e.g., longer half-life, better tissue penetration), and potentially enable alternative routes of administration cidara.comnih.govresearchgate.net.
Preclinical Evaluation of Next-Generation Echinocandin Derivatives
Preclinical evaluation of novel echinocandin derivatives involves a comprehensive assessment of their in vitro and in vivo antifungal activity, as well as their pharmacokinetic and safety profiles cidara.comnih.govacs.orgnih.govresearchgate.netasm.org.
In vitro studies determine the minimum inhibitory concentration (MIC) and minimum effective concentration (MEC) against a broad range of clinically relevant fungal isolates, including Candida and Aspergillus species, and increasingly, resistant strains europa.eumdpi.comnih.govasm.org. These studies help establish the potency and spectrum of activity of the new compounds nih.govasm.org. For filamentous fungi like Aspergillus, the MEC endpoint, which reflects morphological changes in hyphae, may correlate better with in vivo activity than conventional MIC endpoints asm.org.
In vivo efficacy is typically evaluated in animal models of fungal infections, such as disseminated candidiasis in mice cidara.comnih.govoup.com. These models provide insights into the ability of the compounds to reduce fungal burden and improve survival cidara.comnih.govoup.com. Dose-response relationships are characterized in these models nih.gov.
Pharmacokinetic studies in animals (e.g., rodents, dogs) are crucial to understand the absorption, distribution, metabolism, and excretion of the new derivatives cidara.comnih.govasm.org. Parameters such as plasma half-life, clearance, and tissue penetration are assessed cidara.comnih.govasm.org. These studies help determine if structural modifications have resulted in improved pharmacokinetic properties compared to existing echinocandins, potentially supporting less frequent dosing or alternative administration routes cidara.comnih.govresearchgate.net. For example, preclinical studies with rezafungin (CD101) demonstrated a longer plasma half-life compared to structurally similar compounds, supporting its development as a once-weekly treatment cidara.comresearchgate.net.
Preclinical evaluation also includes assessing the potential for drug-drug interactions and the activity against resistant fungal strains acs.orgresearchgate.netasm.org. Studies investigating the impact of specific FKS gene mutations, known to confer echinocandin resistance, on the efficacy of novel derivatives are important acs.org. Chemical modifications, such as benzylic dehydroxylation, have been explored as a strategy to restore efficacy against resistant strains carrying specific FKS mutations acs.org.
The preclinical evaluation process is iterative, with structural modifications being refined based on the gathered data to optimize the properties of the lead compounds before progressing to clinical development cidara.comnih.gov.
Interactions of Caspofungin Acetate with Other Antifungal Agents and Host Factors Mechanistic Focus
In Vitro and Preclinical Synergistic, Additive, and Antagonistic Interactions with Other Classes of Antifungals
Studies evaluating the interaction of caspofungin acetate (B1210297) with other antifungal agents in vitro and in preclinical models have revealed a range of effects, including synergy, additivity, and in some cases, indifference or antagonism, depending on the fungal species and the specific combination.
Polyenes (e.g., Amphotericin B)
Combinations of caspofungin acetate and polyenes, such as amphotericin B, have generally shown positive interactions, including additive or synergistic effects, against various fungal species in vitro and in animal models. For instance, in vitro studies have demonstrated additive or synergistic activity of amphotericin B and caspofungin against Aspergillus species. oup.comreviberoammicol.com No antagonistic interactions have been observed in such combinations against Aspergillus. oup.com Against Candida albicans, a combination of caspofungin and amphotericin B resulted in positive interactive effects in vitro and prolonged survival and reduced fungal burden in a murine model of disseminated candidiasis caused by an azole-resistant isolate. reviberoammicol.comoup.com The positive interaction between echinocandins and polyenes may be attributed to their distinct mechanisms of action. asm.org
Azoles (e.g., Fluconazole (B54011), Voriconazole)
Interactions between this compound and azoles have also been investigated extensively, showing variable but often positive results. Combinations of this compound with azoles like fluconazole, voriconazole (B182144), and posaconazole (B62084) have demonstrated synergy or additive effects against various Candida and Aspergillus species in vitro. oup.comasm.orgelsevier.esnih.govbloodresearch.or.krasm.orgimpactfactor.orgasm.orgresearchgate.netresearchgate.net Synergy between caspofungin and fluconazole or voriconazole against Cryptococcus neoformans has been demonstrated in vitro and in animal models, including against fluconazole-resistant strains. oup.com A study evaluating the combination of caspofungin and voriconazole against clinical isolates of Aspergillus species found the interaction to be synergistic for a significant proportion of strains and additive for others, with no antagonism observed. oup.comelsevier.esresearchgate.net Against Candida glabrata, combinations of caspofungin and posaconazole showed synergy in a percentage of isolates without evidence of antagonism. asm.orgasm.org The magnitude of the positive effect with azole-echinocandin combinations can vary across studies. elsevier.es
Antimetabolites (e.g., Flucytosine)
In vitro studies evaluating the interaction between this compound and the antimetabolite flucytosine have indicated synergistic activity against Aspergillus fumigatus isolates. nih.gov
Mechanistic Basis of Combination Effects on Fungal Cells
The observed synergistic and additive interactions between this compound and other antifungal agents are largely attributed to their complementary mechanisms of action. This compound targets the fungal cell wall by inhibiting β-(1,3)-D-glucan synthase, compromising the structural integrity of the cell wall. oup.compatsnap.comnih.govpatsnap.com Polyenes, such as amphotericin B, bind to ergosterol (B1671047) in the fungal cell membrane, leading to membrane disruption and leakage of intracellular contents. asm.orgasm.org Azoles, including fluconazole and voriconazole, inhibit the synthesis of ergosterol, also affecting cell membrane function. asm.orgasm.org
One proposed mechanism for the synergy between this compound and agents targeting the cell membrane (polyenes and azoles) is that the weakening of the fungal cell wall by caspofungin may facilitate the entry or enhance the access of the membrane-targeting drug to its site of action. oup.comasm.org By disrupting different essential components of the fungal cell, the combination of these agents can lead to a more pronounced antifungal effect than either drug alone. The distinct targets of caspofungin (cell wall), polyenes (cell membrane sterols), and azoles (ergosterol synthesis) contribute to the potential for favorable interactions. asm.orgnih.govasm.org
Immunomodulatory Effects and Host Immune System Interactions in Preclinical Models
Influence on Phagocytic Cell Function
This compound can influence the function of phagocytic cells, such as polymorphonuclear leukocytes (PMNs) and macrophages, which are critical components of the innate immune response against fungal pathogens. Studies have demonstrated that caspofungin can enhance the killing activity of PMNs and macrophages against Candida albicans and Aspergillus fumigatus. asm.orgnih.govoup.comnih.gov
This enhancement of phagocytic killing can involve direct effects on both the fungal cells and potentially the phagocytes themselves. Treatment of fungal cells with caspofungin can lead to alterations in the fungal cell wall, including increased exposure of inner cell wall components like β-glucan. oup.comnih.govnih.gov This increased exposure of β-glucan can stimulate immune receptors on phagocytes, such as Dectin-1, leading to enhanced recognition and uptake of fungal cells, as well as the production of pro-inflammatory cytokines and chemokines that contribute to antifungal defense. oup.comoup.comnih.govnih.govoup.com While caspofungin treatment may not always increase the rate of phagocytosis itself, it can significantly improve the ability of phagocytes to kill internalized fungal cells. asm.orgnih.govnih.gov
Data on the influence of caspofungin on phagocytic cell function in preclinical models suggest that it can synergize with host immune defenses, particularly in enhancing the fungicidal activity of key effector cells. oup.comnih.govoup.com
Cytokine Modulation and Inflammatory Responses
This compound, an echinocandin antifungal, primarily targets the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component in many fungi. While its direct antifungal activity is well-established, research also indicates that this compound can influence host immune responses, particularly cytokine modulation and inflammatory pathways, often indirectly through its effects on the fungal cell wall.
Studies have shown that caspofungin treatment can alter the cell wall architecture of Candida and Aspergillus species, leading to increased exposure of certain cell wall components, such as chitin (B13524) and β-1,3-glucan. nih.govresearchgate.netnih.govoup.com These exposed components are then more readily recognized by host immune cells, such as macrophages and neutrophils, via pattern recognition receptors like Dectin-1 and Toll-like receptors (TLRs). nih.govnih.govoup.comoup.com Engagement of these receptors can trigger intracellular signaling cascades that lead to the production and release of inflammatory mediators, including cytokines. oup.com
For instance, caspofungin-treated Aspergillus hyphae have been shown to stimulate effector cells in vitro to produce inflammatory mediators such as tumor necrosis factor (TNF) and CXCL2. oup.com This effect is associated with increased β-glucan exposure on the hyphal surface, particularly at the tips. nih.gov In contrast, caspofungin-treated A. fumigatus conidia and germlings induced less secretion of TNF and CXCL2 by macrophages compared to untreated counterparts, correlating with diminished β-glucan exposure on germ tubes. nih.gov This suggests a stage-specific effect of caspofungin on inflammatory responses to A. fumigatus. nih.gov
Similarly, treatment of Candida albicans cells with caspofungin has been shown to increase the exposure of chitin and β-1,3-glucan on the cell surface, resulting in altered cytokine production by immune cells. nih.gov Increased recognition of caspofungin-treated C. albicans by Dectin-1 led to increased cytokine production. nih.gov However, other studies have indicated that caspofungin-treated C. albicans cells can stimulate reduced levels of certain cytokines, such as IL-1β and IL-10, compared to untreated cells. researchgate.net This highlights the complexity of the interaction and potential variability depending on the specific fungal strain, immune cell type, and experimental conditions.
While this compound influences cytokine production primarily through its effects on the fungal cell wall and subsequent immune recognition, it is important to note that caspofungin itself does not appear to directly elicit inflammatory responses or trigger the secretion of TNF or CXCL2 by macrophages in the absence of fungal cells. nih.gov
Detailed Research Findings on Cytokine Modulation:
Research has provided specific data on the levels of cytokines produced in response to caspofungin-treated fungi. For example, one study observed the following cytokine concentrations stimulated by C. albicans cells:
| Condition | IL-1β Concentration (ng/ml) | IL-10 Concentration (ng/ml) |
| Live Control C. albicans | 0.17 ± 0.01 | 0.17 ± 0.08 |
| Live Caspofungin-Treated C. albicans | 0.06 ± 0.03 | 0.05 ± 0.01 |
*Data pooled from duplicate data from three separate experiments with a total of 6 volunteers (means ± SDs). researchgate.net
These data suggest that, in this specific experimental setup using human PBMCs, caspofungin treatment of C. albicans led to a reduction in the stimulated production of both IL-1β and IL-10. researchgate.net
Another study focusing on Aspergillus fumigatus demonstrated that fungal hyphae grown in the presence of caspofungin induced significantly higher levels of TNF and CXCL2 secretion by macrophages compared to hyphae grown without the drug. nih.gov
| Fungal Condition | Fold Increase in TNF Secretion (vs. untreated hyphae) | Fold Increase in CXCL2 Secretion (vs. untreated hyphae) |
| A. fumigatus Hyphae + Caspofungin (500 ng/mL) | 4.11 ± 2.39 (average ± SD, n=8 experiments) | 2.90 ± 1.40 (average ± SD, n=8 experiments) |
*Data represents average fold increase compared to hyphae grown in drug-free medium. nih.gov
This indicates that caspofungin treatment of A. fumigatus hyphae enhances the macrophage inflammatory response, specifically the production of TNF and CXCL2. nih.gov
Advanced Analytical Methodologies for Caspofungin Acetate Research
Chromatographic Techniques for Quantitative Analysis in Biological Matrices (Research Applications)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are widely employed for the quantitative analysis of caspofungin acetate (B1210297) in biological samples. These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and research into drug distribution and elimination.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique used for the separation, identification, and quantification of each component in a mixture. Several HPLC methods have been reported for the quantification of caspofungin in plasma and other biological samples. ijapbjournal.com. These methods often involve steps like liquid-liquid extraction for sample preparation. omicsonline.org. A simple and quantitative RP-HPLC method has been developed and validated for measuring caspofungin in human plasma using liquid-liquid extraction. omicsonline.org. This method utilized a C18 column with a mobile phase composed of phosphate (B84403) buffer and acetonitrile, and detection was performed using a fluorescence detector. omicsonline.org. The method demonstrated linearity over a specific concentration range and acceptable accuracy and precision. omicsonline.org. Another RP-HPLC method was developed for the simultaneous quantification of voriconazole (B182144) and caspofungin acetate in active pharmaceutical ingredients and injectable formulations. chemrj.org. This method also showed good linearity, precision, and accuracy. chemrj.org.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. This approach is frequently used for quantifying caspofungin in biological matrices, especially when high sensitivity and selectivity are required for small sample volumes. nih.govresearchgate.net. LC-MS/MS assays have been reported for the quantification of caspofungin in biological fluids. asm.orgnih.gov. These methods often involve sample preparation steps such as protein precipitation. researchgate.netresearchgate.net. A rapid and sensitive LC/MS method was developed and validated for quantifying caspofungin in human aqueous humor, involving simple dilution with acetonitrile. nih.gov. This method showed good linearity, accuracy, and precision over a range of concentrations. nih.gov. Another LC-MS/MS method was developed and validated for the quantification of caspofungin in dried blood spots (DBS), offering an alternative to conventional venous sampling. researchgate.net. This method utilized protein precipitation and a C18 column, with detection performed on a triple quadrupole mass spectrometer in positive electrospray ionization mode. researchgate.net. The method exhibited good linearity, recovery, and stability of caspofungin in DBS samples. researchgate.net. Multiplex UPLC-MS/MS methods have also been developed for the simultaneous quantification of multiple antifungals, including caspofungin, in human plasma, allowing for rapid and sensitive analysis of several drugs in a single run. asm.orgnih.gov. These methods often use internal standards and are validated based on criteria such as extraction yields, matrix effects, accuracy, and precision. asm.orgnih.gov.
Here is a table summarizing some chromatographic methods for caspofungin analysis:
| Method | Matrix | Sample Preparation | Column Type | Detection Method | Linearity Range | LLOQ | Citation |
| RP-HPLC | Human Plasma | Liquid-liquid extraction | C18 | Fluorescence | 1.0 - 20 µg/mL | 1.0 µg/mL | omicsonline.org |
| RP-HPLC | API, Injectables | Not specified | Not specified | Not specified | 10 - 50 µg/mL | 0.09 µg/mL | chemrj.org |
| LC/MS | Aqueous Humor | Simple dilution | Not specified | Mass Spectrometry | 10 - 5,000 ng/mL | 10 ng/mL | nih.gov |
| LC-MS/MS | Dried Blood Spots | Protein precipitation | Hypersil GOLD aQ | Triple Quadrupole MS | 0.2 - 20 µg/mL | 0.2 µg/mL | researchgate.net |
| UPLC-MS/MS | Human Plasma | Protein precipitation | Reverse-phase | Triple Quadrupole MS | 0.06 - 50 µg/mL | 0.06 µg/mL | asm.orgnih.gov |
Spectroscopic and Spectrometric Approaches for Structural Elucidation of Metabolites and Derivatives
Spectroscopic and spectrometric techniques are vital for determining the chemical structures of caspofungin metabolites and derivatives. Mass spectrometry (MS), particularly in tandem with chromatography (LC-MS), is a key tool for identifying and characterizing these compounds based on their mass-to-charge ratio and fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the arrangement of atoms within a molecule, allowing for the full structural elucidation of isolated metabolites and synthetic derivatives. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and NMR analysis have been used to determine the chemical structures of compounds, including those with antifungal properties that may interact with caspofungin. mdpi.com. Studies on the metabolism of this compound in humans have utilized techniques such as HPLC and mass spectrometry to identify and characterize metabolites in plasma and urine. researchgate.netnih.gov. For instance, a major metabolite was identified using tandem mass spectra, and its structure indicated a specific ring opening of caspofungin. researchgate.net. Chemical derivatization in conjunction with HPLC was also used to identify polar metabolites. nih.gov.
Molecular Biology Techniques for FKS Gene Sequencing and Resistance Profiling
Molecular biology techniques are essential for understanding the mechanisms of fungal resistance to caspofungin, particularly those involving alterations in the FKS genes, which encode the target enzyme β-(1,3)-D-glucan synthase. Sequencing of FKS genes is a primary method for identifying mutations associated with reduced susceptibility or resistance to echinocandins like caspofungin. nih.govmdpi.com. Resistance in Candida albicans to caspofungin has been linked to mutations in conserved regions, known as "hot spots," within the FKS1 gene. nih.govresearchgate.net. The most frequently observed mutations affect specific amino acid positions, such as serine 645 in Fks1p, leading to substitutions that confer resistance. nih.govresearchgate.net. Allele-specific real-time PCR assays have been developed for rapid identification of these FKS1 mutations, allowing for efficient detection of drug resistance. nih.gov. Gene expression profiling, using techniques like Northern blotting and real-time PCR, can also reveal mechanisms of reduced susceptibility, such as overexpression of the FKS gene, which has been observed in some Aspergillus fumigatus isolates with reduced caspofungin susceptibility despite lacking FKS1 mutations. asm.org. In Candida auris, resistance to caspofungin has also been associated with mutations in the FKS1 gene. mdpi.com.
Here is a table summarizing key FKS mutations and their association with caspofungin resistance:
| Fungal Species | Gene | Hot Spot Region | Amino Acid Position | Common Substitutions | Phenotypic Effect | Citation |
| Candida albicans | FKS1 | HS1 | Serine 645 | Proline, Tyrosine, Phenylalanine | Reduced susceptibility/Resistance | nih.govresearchgate.net |
| Aspergillus fumigatus | FKS | Not specified | Not specified | Not applicable (Overexpression) | Reduced susceptibility (without mutation) | asm.org |
| Candida auris | FKS1 | HS sites | Not specified | Not specified | Resistance | mdpi.com |
In Vitro Susceptibility Testing Methods (Academic Standards and Reproducibility)
In vitro susceptibility testing methods are crucial for determining the effectiveness of caspofungin against various fungal isolates and for monitoring the development of resistance. Standardized methods are essential to ensure reproducible results and allow for comparison of data between laboratories. woah.org. Guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for these tests. clsi.orgnih.govclsi.org. Common in vitro susceptibility testing methods include broth microdilution, agar (B569324) dilution, disk diffusion, and Etest. woah.orgnih.gov. For caspofungin, the minimum inhibitory concentration (MIC) and minimum effective concentration (MEC) are often used as endpoints to measure activity, particularly against filamentous fungi like Aspergillus. nih.gov. While MICs can be inconsistent with prolonged incubation, MEC has appeared as a stable and potentially relevant endpoint for caspofungin against Aspergillus. nih.gov. Standardized methods for antifungal susceptibility testing have significantly advanced the field, allowing for the determination of breakpoints for some antifungal drugs and fungal species. nih.gov. However, the clinical significance and breakpoints for some fungi and antifungals, including certain applications of caspofungin testing, continue to be investigated. nih.gov. The development of standardized colorimetric microdilution panels based on CLSI parameters has further contributed to the armamentarium of antifungal susceptibility testing. nih.gov.
Emerging Research Areas and Future Directions
Development of Novel Delivery Systems for Enhanced Preclinical Efficacy
Research into novel delivery systems for caspofungin acetate (B1210297) aims to improve its pharmacological profile and target delivery to infection sites, potentially increasing efficacy and reducing systemic exposure. One area of investigation involves aerosolized pulmonary delivery for treating invasive pulmonary aspergillosis (IPA). Studies in rats have shown that a new room temperature-stable formulation designed for aerosolization resulted in a significant increase in lung drug deposition (70% increase in Cmax and 60% increase in AUC) compared to intravenous administration, without significant systemic distribution. mdpi.com These findings suggest that targeted lung delivery via aerosolization could potentially improve efficacy against pulmonary fungal infections, warranting further preclinical and clinical investigation. mdpi.com
Another approach explores the use of nanoparticles as delivery platforms. For instance, studies have investigated the use of silver nanoparticles (AgNP) to deliver caspofungin against Candida albicans. patsnap.com Coadsorption of caspofungin with low-weight chitosan (B1678972) (LWC) on AgNP surfaces has shown a significant reduction in minimum inhibitory concentration (MIC) values for the ternary mixture compared to caspofungin alone in in vitro studies. patsnap.com This suggests that AgNP could be a promising platform for enhancing caspofungin's efficacy against fungal infections by improving its delivery and interaction with fungal cells. patsnap.com
Exploration of Caspofungin Acetate Repurposing for Non-Fungal Pathogens (Preclinical)
While primarily known for its antifungal activity, preclinical research is exploring the potential for repurposing this compound, particularly in combination with other agents, against non-fungal pathogens. One area of interest is its potential against multidrug-resistant (MDR) bacteria. A study suggested the possibility of a polymyxin-caspofungin combination for treating infections caused by Klebsiella pneumoniae, a Gram-negative pathogen. researchgate.net This research indicates that caspofungin, typically reserved for difficult-to-treat fungal infections, might hold promise in combating certain bacterial infections, especially in combination therapies. researchgate.net
Furthermore, studies have investigated the synergistic potential of caspofungin with other non-antifungal drugs against fungal pathogens, which could potentially be extended to explore activity against other microbes. For example, the combination of toremifene, an anti-inflammatory and immunomodulatory drug, with caspofungin has shown synergy against C. albicans biofilms in in vitro and in vivo worm infection models. frontiersin.org While these studies primarily focus on fungal infections, the observed synergistic interactions with non-antifungal agents open possibilities for exploring broader antimicrobial applications in preclinical settings.
Identification of Novel Biomarkers for this compound Responsiveness in Preclinical Models
Identifying biomarkers for this compound responsiveness in preclinical models is crucial for predicting treatment outcomes and developing personalized therapeutic strategies. Research using systems biology approaches in Aspergillus fumigatus has revealed the involvement of mitogen-activated protein kinases (MAPKs), specifically MpkA and SakA, in adaptation to caspofungin stress. plos.org Network modeling and experimental validations confirmed a cross-talk between cell wall integrity and high osmolarity-glycerol signaling pathways, which are activated by increased caspofungin concentrations. plos.org Caspofungin was also found to affect intracellular transport, causing osmotic stress independent of glucan inhibition. plos.org These findings suggest that the activity and interaction of these MAPK pathways could serve as potential biomarkers for caspofungin adaptation and the paradoxical effect observed at high drug concentrations in A. fumigatus. plos.org
Mutations in the FKS1 gene, encoding the catalytic subunit of β-(1,3)-D-glucan synthase, are well-established mechanisms of resistance to echinocandins, including caspofungin, in Candida species. nih.govresearchgate.net Preclinical studies profiling mutations in FKS1 in Candida albicans have shown that specific mutations, such as the replacement of serine at codon 645, lead to reduced susceptibility to caspofungin and cross-resistance to other echinocandins like micafungin (B1204384) and anidulafungin (B1665494). nih.gov Monitoring the presence of these specific FKS1 mutations in preclinical fungal isolates can serve as a biomarker for predicting reduced caspofungin responsiveness.
Advanced Preclinical Models for Studying Drug Penetration and Efficacy
The development and utilization of advanced preclinical models are essential for accurately assessing this compound penetration and efficacy in various infection sites. Traditional murine models have been used to demonstrate caspofungin's efficacy against a range of fungal infections, including Candida and Aspergillus species, Histoplasma, and Pneumocystis carinii. reliasmedia.com However, challenges remain in predicting clinical outcomes based solely on these models. oup.com
More advanced models are being developed to better mimic human infections and evaluate drug distribution. For example, a nursing rat model of cerebral aspergillosis has been used to study caspofungin penetration into brain tissue and its therapeutic efficacy against this often-lethal disease. asm.orgnih.gov Despite caspofungin's relatively large molecular weight and high protein binding, this model demonstrated potentially therapeutically relevant concentrations of caspofungin in brain tissue and prolonged survival of treated animals. asm.orgnih.gov This highlights the importance of using models that can assess drug penetration into specific, difficult-to-access sites. asm.orgnih.gov
Furthermore, models incorporating techniques like quantitative PCR (qPCR) to measure fungal burden in tissues provide a more objective assessment of drug efficacy compared to traditional methods like CFU counting. oup.com While requiring specialized equipment, qPCR allows for the demonstration of drug efficacy at specific time points. oup.com Future research will likely involve developing and refining complex in vitro and in vivo models that can better simulate the host environment, including the presence of biofilms and mixed microbial communities, to evaluate caspofungin's efficacy and penetration more comprehensively.
Systems Biology Approaches to this compound Action and Resistance
Systems biology approaches are increasingly being applied to understand the complex mechanisms underlying this compound action and the development of resistance. By integrating large-scale datasets, such as transcriptomics, these approaches can reveal intricate regulatory networks and identify key pathways involved in fungal responses to caspofungin. plos.org
In Aspergillus fumigatus, a systems biology study utilizing comprehensive transcriptome data and mathematical modeling inferred a regulatory network highlighting the crucial role of MAPK signaling pathways (MpkA and SakA) in adaptation to caspofungin stress. plos.org The study revealed that caspofungin not only inhibits glucan synthesis but also induces osmotic stress, contributing to the paradoxical effect. plos.org Understanding these complex interactions at a systems level can provide insights into novel targets for combination therapies or strategies to overcome resistance.
Another area where systems biology is valuable is in studying the emergence of echinocandin resistance, often linked to mutations in FKS genes. nih.govresearchgate.net By analyzing the global cellular response to caspofungin in both susceptible and resistant strains, systems biology can help elucidate the downstream effects of FKS mutations and identify compensatory mechanisms that contribute to reduced susceptibility. This holistic view can inform the development of strategies to circumvent resistance and preserve the efficacy of caspofungin.
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 154810 |
| Caspofungin | 154809 |
| Amphotericin B | 5281023 |
| Fluconazole (B54011) | 3362 |
| Micafungin | 154802 |
| Anidulafungin | 154803 |
| Posaconazole (B62084) | 3004411 |
| Itraconazole | 3772 |
| Voriconazole (B182144) | 71653080 |
| Flucytosine | 3372 |
| Pneumocandin B0 | 6918115 |
| Toremifene | 3033594 |
| Klebsiella pneumoniae | 574 |
| Candida albicans | 5479 |
| Aspergillus fumigatus | 30253 |
| Pneumocystis carinii | 5203 |
| Histoplasma | 5200 |
| Cryptococcus neoformans | 5210 |
| Rhizopus | 5208 |
| Scedosporium prolificans | 5209 |
| Candida glabrata | 5478 |
| Candida tropicalis | 5480 |
| Candida parapsilosis | 5481 |
| Candida krusei | 5482 |
| Candida dubliniensis | 5483 |
| Candida auris | 16140455 |
| Fusarium | 5202 |
| Mucor | 5204 |
| Trichosporon | 5211 |
| Rezafungin | 135355511 |
| Cyclosporine | 5284616 |
| Tacrolimus | 445643 |
| Metronidazole | 4169 |
| Levofloxacin | 151299 |
| Meropenem | 5741389 |
| Vancomycin | 149240 |
| Porphyromonas gingivalis | 5206 |
| Beta-escin | 162672 |
| Celecoxib | 2668 |
| Pentamidine | 4730 |
| Quinacrine | 4993 |
| Atorvastatin | 60823 |
| Fluconazole-resistant C. albicans | N/A |
| Azole-resistant C. glabrata | N/A |
| C. gattii | 5201 |
| Lomentospora prolificans | 125961 |
| Humidimycin | 135591096 |
| Amphotericin B lipid complex | N/A |
| Liposomal amphotericin B | N/A |
| AmBisome | N/A |
| Abelcet | N/A |
| Micafungin and nikkomycin (B1203212) Z | N/A |
| Micafungin and conventional amphotericin B | N/A |
| Micafungin and itraconazole | N/A |
| Micafungin or caspofungin and AmBisome | N/A |
| Abelcet and caspofungin | N/A |
| L-AmB plus ISA | N/A |
| L-AmB plus POS | N/A |
| L-AmB plus CAS or micafungin | N/A |
| AmB plus CAS | N/A |
| POS plus anidulafungin | N/A |
| ISA plus micafungin | N/A |
| Caspofungin-LWC-AgNP ternary mixture | N/A |
| Polymyxin-caspofungin combination | N/A |
| Toremifene in combination with caspofungin | N/A |
| Quinacrine in combination with caspofungin or amphotericin B | N/A |
| Atorvastatin in combination with fluconazole | N/A |
Interactive Data Table Example (Illustrative - based on search result mdpi.com):
| Formulation Type | Animal Model | Organ | Cmax Increase vs IV (%) | AUC Increase vs IV (%) |
| Aerosolized (New Formulation) | Rat | Lung | 70 | 60 |
| Intravenous (Standard) | Rat | Lung | - | - |
(Note: This is an illustrative example of how an interactive table could be presented based on the data. The actual implementation of interactivity would depend on the platform rendering the content.)
Q & A
Basic Question: What standardized methodologies are recommended for determining the minimum inhibitory concentration (MIC) of Caspofungin acetate against Candida species?
Answer:
The MIC of this compound can be determined using broth microdilution or macrodilution assays, as outlined by the National Committee for Clinical Laboratory Standards (NCCLS) 1997 guidelines . Key steps include:
- Preparing serial dilutions of this compound in RPMI-1640 medium.
- Inoculating with fungal suspensions standardized to 0.5 McFarland turbidity.
- Incubating at 35°C for 24–48 hours and assessing growth inhibition.
Reported MIC90 values for Candida species range from 0.25–2.0 µg/mL, with C. albicans and C. parapsilosis showing higher susceptibility (0.5 µg/mL) compared to C. krusei (2.0 µg/mL) .
Advanced Question: How can researchers resolve discrepancies in reported molecular formulas (C54H92N10O17 vs. C56H96N10O19) for this compound?
Answer:
The inconsistency arises from differences in salt forms (acetate vs. free base) and analytical methodologies. To validate molecular composition:
- Use high-resolution mass spectrometry (HR-MS) to confirm the molecular ion peak (e.g., m/z 1153.38 for C54H92N10O17) .
- Perform nuclear magnetic resonance (NMR) to verify structural integrity, particularly the cyclic hexapeptide core and acetate counterions .
Advanced Question: What pharmacokinetic (PK) factors must be considered when dosing this compound in immunocompromised animal models?
Answer:
Key PK parameters include:
- Protein binding : Caspofungin is 97% albumin-bound; hypoalbuminemia reduces efficacy and increases toxicity .
- Dose adjustment : In cats, a loading dose of 2.2 mg/kg followed by 1.1 mg/kg daily achieves therapeutic plasma concentrations (>1 µg/mL) .
- Tissue penetration : Monitor drug levels in target organs (e.g., kidneys, brain) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure adequate exposure .
Advanced Question: What experimental strategies are effective for evaluating this compound in combination therapies?
Answer:
- Synergy testing : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). For example, Caspofungin combined with 17-AAG (a heat shock protein inhibitor) showed enhanced efficacy against invasive aspergillosis in neutropenic rats .
- In vivo models : Employ immunosuppressed murine models to assess survival rates and fungal burden reduction in organs (e.g., kidneys, lungs) via quantitative PCR .
Advanced Question: How is retinal toxicity assessed for intravitreal this compound administration?
Answer:
- Electroretinography (ERG) : Measure a-wave and b-wave amplitudes in mice post-injection. Safe concentrations (0.41–4.1 µM) show no ERG alterations, while 41 µM causes ganglion cell loss .
- Histopathology : Perform hematoxylin-eosin staining to detect structural changes (e.g., retinal layer disorganization) .
Advanced Question: What mechanisms contribute to reduced susceptibility to this compound in Candida strains?
Answer:
Resistance is linked to mutations in the FKS1 gene, which encodes the 1,3-β-D-glucan synthase target. Methodologies include:
- Genotypic analysis : Amplify FKS1 hot-spot regions via PCR and sequence to identify mutations (e.g., S645P) .
- Enzyme inhibition assays : Compare glucan synthase activity in wild-type vs. mutant strains using UDP-glucose incorporation assays .
Advanced Question: How can researchers investigate this compound's off-target effects, such as antiviral activity?
Answer:
- In vitro antiviral assays : Infect Vero cells with SARS-CoV-2 (100 TCID50/well) and quantify viral RNA via qRT-PCR post-treatment. Caspofungin reduced viral titers by 90% at 10 µM without cytotoxicity .
- Mechanistic studies : Use molecular docking to explore interactions with viral proteins (e.g., SARS-CoV-2 nsp12 polymerase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
